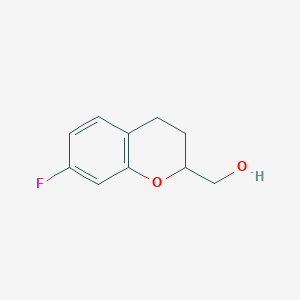
(7-fluoro-3,4-dihydro-2H-chromen-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-fluoro-3,4-dihydro-2H-chromen-2-yl)methanol is a chemical compound belonging to the class of chromenes It is characterized by the presence of a fluorine atom at the 7th position and a methanol group attached to the chromene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-fluoro-3,4-dihydro-2H-chromen-2-yl)methanol typically involves the reduction of 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid. The process begins with the hydrogenation of 6-fluoro-4-oxo-4H-chromene-2-carboxylic acid using a 10% palladium on carbon (Pd/C) catalyst at normal pressure and room temperature. This yields 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid, which is then esterified with ethanolic hydrochloric acid to form ethyl 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate. The ester is subsequently reduced with sodium dihydro-bis(2-methoxyethoxy)aluminate (Vitride) in a mixture of toluene and benzene to obtain (6-fluoro-3,4-dihydro-2H-chromen-2-yl)methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(7-fluoro-3,4-dihydro-2H-chromen-2-yl)methanol undergoes various chemical reactions, including:
Reduction: The reduction of the corresponding carboxylic acid or ester to form the methanol derivative.
Substitution: The fluorine atom at the 7th position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxalyl chloride, dichloromethane, dimethyl sulfoxide.
Reduction: Sodium dihydro-bis(2-methoxyethoxy)aluminate (Vitride), toluene, benzene.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products
Oxidation: 6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde.
Reduction: this compound.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
(7-fluoro-3,4-dihydro-2H-chromen-2-yl)methanol has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including nebivolol, which is used to treat hypertension.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of (7-fluoro-3,4-dihydro-2H-chromen-2-yl)methanol is not well-documented. its derivatives, such as nebivolol, exert their effects by interacting with specific molecular targets and pathways. For example, nebivolol is known to act as a beta-blocker, inhibiting beta-adrenergic receptors and leading to vasodilation and reduced blood pressure .
Comparison with Similar Compounds
Similar Compounds
2,2’-iminobis[1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol]: A compound with a similar chromene structure but with an additional iminodiethanol group.
6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde: An oxidation product of (7-fluoro-3,4-dihydro-2H-chromen-2-yl)methanol.
2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone: A related compound with a chloroethanone group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
(7-fluoro-3,4-dihydro-2H-chromen-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c11-8-3-1-7-2-4-9(6-12)13-10(7)5-8/h1,3,5,9,12H,2,4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWROHPZYHYUIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)F)OC1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














